1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a cyclohexyl ring, a cyanopyrazinyl group, and a methoxybenzyl moiety. The chemical formula for this compound is , and it has a molecular weight of 395.5 g/mol. Its CAS number is 2034452-01-0, indicating its identification in chemical databases .
This compound falls under the category of substituted ureas, which are known for their diverse biological activities. Substituted ureas are often studied for their potential as therapeutic agents due to their ability to interact with various biological targets. The presence of the cyanopyrazinyl group enhances its potential applications in pharmacology, particularly in cancer research and other areas of drug development .
The synthesis of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea typically involves several key steps:
These synthetic routes can be optimized for large-scale production using continuous flow reactors and advanced purification techniques.
The molecular structure of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea can be represented using various structural formulas:
C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CN=C3C#N
The structural representation indicates a complex arrangement that allows for multiple interactions with biological targets, enhancing its pharmacological profile .
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea can participate in various chemical reactions:
For oxidation, conditions may include acidic or basic environments depending on the desired product. For reduction, anhydrous solvents are typically employed to maintain reaction integrity.
The mechanism of action for 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects in various diseases. Understanding these interactions is crucial for optimizing its use in drug development .
While specific physical properties such as density and boiling point are not readily available, the compound's molecular weight (395.5 g/mol) provides insight into its stability and behavior in different environments.
The presence of functional groups such as urea and methoxybenzene suggests that this compound may exhibit hydrogen bonding capabilities, influencing its solubility and reactivity profiles in biological systems .
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea has potential applications in various scientific fields:
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3